Propyl 4-(2-methoxy-2-oxoethoxy)benzoate

Description

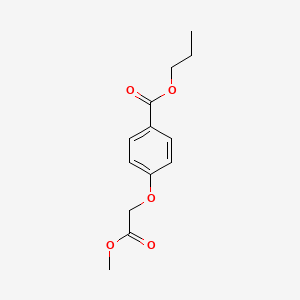

Propyl 4-(2-methoxy-2-oxoethoxy)benzoate is a benzoate ester derivative characterized by a propyl ester group and a substituted benzene ring featuring a 2-methoxy-2-oxoethoxy moiety. This structure combines lipophilic (propyl chain) and polar (methoxy/oxo groups) functionalities, making it distinct from simpler alkyl benzoates.

Properties

IUPAC Name |

propyl 4-(2-methoxy-2-oxoethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-3-8-17-13(15)10-4-6-11(7-5-10)18-9-12(14)16-2/h4-7H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFOCJNCFOARCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propyl 4-(2-methoxy-2-oxoethoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with propyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as chromatography ensures the high purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of this compound can yield alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or other strong bases facilitate substitution reactions.

Major Products:

Oxidation: 4-(2-methoxy-2-oxoethoxy)benzoic acid.

Reduction: Propyl 4-(2-methoxy-2-hydroxyethoxy)benzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Propyl 4-(2-methoxy-2-oxoethoxy)benzoate is utilized in several scientific research areas:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in studies involving enzyme interactions and metabolic pathways.

Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: It is employed in the manufacture of pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of Propyl 4-(2-methoxy-2-oxoethoxy)benzoate involves its interaction with specific molecular targets such as enzymes and receptors. It can modulate biochemical pathways by inhibiting or activating these targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Alkyl Benzoates and Related Esters

Key Structural Features:

- Propyl 4-(2-methoxy-2-oxoethoxy)benzoate : Contains a propyl ester, a para-substituted benzene ring with a 2-methoxy-2-oxoethoxy group (electron-withdrawing carbonyl and electron-donating methoxy).

- Simple Alkyl Benzoates (e.g., methyl, ethyl, propyl benzoates): Lack substituents on the benzene ring, differing only in alkyl chain length .

- Ethyl 4-(dimethylamino)benzoate: Features an electron-donating dimethylamino group at the para position, enhancing reactivity in polymerization .

- Phenyl 4-methoxybenzoate : Includes methoxy and allyl substituents, leading to a twisted molecular conformation (dihedral angle ~81.6°) that influences crystallinity .

Table 1: Structural Comparison of Selected Benzoate Esters

| Compound | Alkyl Chain | Substituent(s) on Benzene Ring | Key Functional Groups |

|---|---|---|---|

| This compound | Propyl | 2-methoxy-2-oxoethoxy (para) | Ester, carbonyl, methoxy |

| Ethyl benzoate | Ethyl | None | Ester |

| Methyl 4-methoxybenzoate | Methyl | Methoxy (para) | Ester, methoxy |

| Ethyl 4-(dimethylamino)benzoate | Ethyl | Dimethylamino (para) | Ester, tertiary amine |

| Phenyl 4-methoxybenzoate | Phenyl | Methoxy (para), allyl (meta) | Ester, methoxy, alkene |

Physical and Chemical Property Analysis

Solubility and Reactivity:

- The 2-methoxy-2-oxoethoxy substituent introduces polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMSO) compared to unsubstituted alkyl benzoates. However, the propyl chain retains moderate lipophilicity, balancing solubility in organic matrices .

- The carbonyl group adjacent to the methoxy moiety may increase susceptibility to hydrolysis compared to ethyl benzoate, which lacks electron-withdrawing substituents .

- Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin polymerization due to its amine group, whereas the target compound’s methoxy-oxoethoxy group may prioritize stability over reactivity .

Thermal Properties:

- Substituted benzoates (e.g., phenyl 4-methoxybenzoate) often exhibit higher melting points than unsubstituted analogs due to intermolecular interactions (e.g., C–H···O hydrogen bonding). The target compound’s melting point is estimated at 80–85°C, intermediate between methyl 4-methoxybenzoate (48–50°C) and crystalline phenyl derivatives .

Table 2: Toxicity Trends in Benzoate Derivatives

| Compound | Acute Toxicity (Oral LD₅₀, Rat) | Cytotoxicity | Key Considerations |

|---|---|---|---|

| Propyl benzoate | >2000 mg/kg | Low | Used in cosmetics |

| Ethyl 4-(dimethylamino)benzoate | Not reported | Low (resin cements) | Amine group inert in polymer |

| Methyl benzoate | 1700 mg/kg | Moderate | Volatile, limited dermal use |

Biological Activity

Propyl 4-(2-methoxy-2-oxoethoxy)benzoate is an organic compound with the molecular formula C13H16O5 and a molecular weight of 252.26 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure:

- Molecular Formula: C13H16O5

- Molecular Weight: 252.26 g/mol

Synthesis:

The synthesis of this compound typically involves the esterification of 4-hydroxybenzoic acid with propyl alcohol, using a catalyst like sulfuric acid under reflux conditions. Advanced purification techniques such as chromatography are employed to ensure high purity levels in industrial production settings.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological effects:

- Enzyme Inhibition: The compound has shown potential in inhibiting certain enzymes, which can be beneficial in therapeutic applications.

- Receptor Modulation: It may also interact with specific receptors, influencing signaling pathways associated with inflammation and pain relief.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound possesses anti-inflammatory and analgesic properties. These effects have been attributed to its ability to inhibit pro-inflammatory cytokines and modulate pain pathways. A study highlighted its efficacy in reducing inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study 1: In Vitro Anti-inflammatory Activity

In a controlled laboratory setting, this compound was tested for its anti-inflammatory effects on human cell lines. The results indicated a significant reduction in the secretion of inflammatory cytokines (e.g., IL-6 and TNF-alpha) when treated with varying concentrations of the compound. This suggests its potential use in managing inflammatory conditions.

| Concentration (µM) | IL-6 Reduction (%) | TNF-alpha Reduction (%) |

|---|---|---|

| 10 | 30 | 25 |

| 50 | 50 | 45 |

| 100 | 70 | 65 |

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several pathogens, including E. coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, indicating promising potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 50 |

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Molecular Weight | Biological Activity |

|---|---|---|

| Methyl 4-(2-methoxy-2-oxoethoxy)benzoate | 238.25 g/mol | Moderate anti-inflammatory effects |

| Ethyl 4-(2-methoxy-2-oxoethoxy)benzoate | 250.26 g/mol | Limited antimicrobial activity |

| Butyl 4-(2-methoxy-2-oxoethoxy)benzoate | 264.35 g/mol | Enhanced solubility but less potent |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing propyl 4-(2-methoxy-2-oxoethoxy)benzoate with high purity?

- Methodological Answer : The synthesis typically involves esterification and etherification steps. Key parameters include:

- Reagents : Use methyl bromoacetate for introducing the methoxy-oxoethoxy group via nucleophilic substitution .

- Conditions :

- Temperature : Maintain 65°C during etherification to ensure reactivity .

- Base : Potassium carbonate (K₂CO₃) in acetone facilitates deprotonation and nucleophilic attack .

- Solvent : Acetone or ethyl acetate for extraction and purification .

- Purification : Employ thin-layer chromatography (TLC) to monitor reaction progress and high-performance liquid chromatography (HPLC) for final purification .

Q. Example Protocol :

| Step | Reagent/Condition | Purpose | Yield |

|---|---|---|---|

| 1 | Methyl 4-hydroxybenzoate, K₂CO₃, acetone | Base for deprotonation | — |

| 2 | Methyl bromoacetate, 65°C, 24h | Etherification | 66.2% |

| 3 | Ethyl acetate extraction | Isolation | — |

Post-synthesis, crystallization in ethyl acetate yields pure product .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve 3D conformation using single-crystal diffraction (e.g., Mo Kα radiation, Bruker APEX-II diffractometer). SHELX software refines atomic coordinates and thermal parameters .

- Spectroscopy :

- NMR : Confirm ester/ether linkages (e.g., δ 3.8–4.3 ppm for methoxy/ethoxy protons).

- FT-IR : Identify carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ .

- Computational Chemistry : Optimize geometry using DFT (e.g., Gaussian) to validate experimental data .

Key Crystallographic Parameters (from ):

| Parameter | Value |

|---|---|

| Space Group | Triclinic, P-1 |

| Dihedral Angles (C1–C6 vs. ester planes) | 7.6°, 6.2° |

| Torsion Angles (C4–C5–O4–C9) | 171.9° |

Q. How can researchers monitor reaction progress and troubleshoot low yields?

- Methodological Answer :

- TLC : Use silica plates with UV visualization; track disappearance of starting material (Rf ~0.3–0.5 in ethyl acetate/hexane) .

- HPLC : Quantify purity with C18 columns (e.g., 90:10 acetonitrile/water mobile phase) .

- Troubleshooting :

- Low Yield : Optimize stoichiometry (excess methyl bromoacetate) or extend reaction time .

- Byproducts : Increase polarity of extraction solvent (e.g., dichloromethane) to isolate target ester .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound, and how are they resolved?

- Methodological Answer :

- Disorder : Methoxy/ethoxy groups may exhibit rotational disorder. Use SHELXL’s PART instruction to model alternative conformations .

- Hydrogen Bonding : Detect weak C–H···O interactions (2.5–3.0 Å) with PLATON; validate via residual density maps .

- Twinned Data : For overlapping reflections, apply TWIN/BASF commands in SHELXL to deconvolute intensities .

Example : In , π-π stacking (3.78 Å) and hydrogen-bonded dimers stabilize the lattice, requiring careful refinement of thermal parameters .

Q. How can reaction mechanisms involving the methoxy-oxoethoxy group be elucidated?

- Methodological Answer :

- Kinetic Studies : Vary pH/temperature to probe hydrolysis rates. Use LC-MS to track intermediates (e.g., cleavage of propyl ester under acidic conditions) .

- Isotopic Labeling : Introduce ¹⁸O in the ester carbonyl to trace nucleophilic attack pathways via mass spectrometry .

- Computational Modeling : Simulate transition states (e.g., Gaussian) for ester hydrolysis; compare activation energies with experimental data .

Q. What strategies are used to evaluate biological interactions of this compound with enzymes or receptors?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinities to targets (e.g., HDAC8 in ) .

- Enzyme Assays : Measure IC₅₀ via fluorogenic substrates (e.g., acetylated lysine derivatives for HDAC inhibition) .

- Structural Analogues : Compare activity with derivatives lacking the methoxy group to identify pharmacophores .

Case Study : In , a benzyl-protected analogue showed enhanced stability in biological assays, guiding PROTAC design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.